![molecular formula C11H11NO3 B2705228 4,6-dimethoxy-1H-indole-3-carbaldehyde CAS No. 1002662-09-0](/img/structure/B2705228.png)
4,6-dimethoxy-1H-indole-3-carbaldehyde
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Overview
Description
4,6-dimethoxy-1H-indole-3-carbaldehyde is a derivative of 1H-Indole-3-carbaldehyde . It belongs to the indole family, which are ideal precursors for the synthesis of active molecules . These derivatives are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
New heterocyclic compounds derived from 4,6-Dimethoxy 1H-indole were synthesized . 4,6-Dimethoxy-1H-indole was reacted with chloroacetic acid to produce compound (R1) which was used as a starting material to synthesize pyrazole, isoxazole, and pyrimidine derivatives respectively .Molecular Structure Analysis
The molecular structure of 4,6-dimethoxy-1H-indole-3-carbaldehyde is a derivative of the indole family, which are known for their diverse functional groups and are found in many natural products like indole alkaloids, fungal, and marine organisms .Chemical Reactions Analysis
The chemical reactions involving 1H-Indole-3-carbaldehyde and its derivatives, including 4,6-dimethoxy-1H-indole-3-carbaldehyde, are often multicomponent reactions (MCRs) . These reactions offer access to complex molecules and are generally high-yielding, operationally friendly, time- and cost-effective .Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, including 4,6-dimethoxy-1H-indole-3-carbaldehyde, possess various biological activities . They have shown potential in antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This broad spectrum of biological activities makes indole derivatives an area of interest for researchers.
Antibacterial and Antitumor Agents
New heterocyclic compounds derived from 4,6-dimethoxy-1H-indole have been synthesized and investigated for their antibacterial and antitumor activities . Compounds with an (NH) group demonstrated strong activity against MCF7 cells, with IC50 values ranging between 31.06 - 51.23 µg/mL .
Precursors for Active Molecules
1H-Indole-3-carbaldehyde and its derivatives, including 4,6-dimethoxy-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They offer access to complex molecules through multicomponent reactions (MCRs) .
Reactant for Synthesis of Complex Structures
4,6-Dimethoxy-1H-indole is used as a reactant for acid-catalyzed reactions with ketones, synthesis of pyrrolo [1,2-a]indoles, synthesis of indolo [2,3-c]quinolines, and nitration and oxidative dimerization reactions with nitric acid .
Drug Discovery
The indole unit is recognized as one of the most significant moieties for drug discovery . It has attracted the attention of researchers for generations due to its broad variety of biological and pharmacological properties .
Treatment of High Blood Pressure and Mental Disorders
Indole alkaloids, such as reserpine, are utilized in the treatment of high blood pressure and severe agitation in patients with mental disorders .
Anti-hypertensive Drug
Ajmalicine, an indole alkaloid present in various plants, is an anti-hypertensive drug utilized for the treatment of high blood pressure .
Treatment of Various Kinds of Cancer
Vinblastine, another indole derivative, is applied for the treatment of various kinds of cancer, such as Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .
Mechanism of Action
While the specific mechanism of action for 4,6-dimethoxy-1H-indole-3-carbaldehyde is not mentioned in the retrieved papers, it’s known that derivatives of 1H-Indole-3-carbaldehyde play an important role in pathogen defense in cruciferous plants . They are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile .
Future Directions
The future directions of research on 4,6-dimethoxy-1H-indole-3-carbaldehyde and its derivatives could involve further exploration of their roles in multicomponent reactions . This could lead to the assembly of pharmaceutically interesting scaffolds . Additionally, their potential applications in synthesizing novel pharmaceuticals and investigating organic reactions could be groundbreaking.
properties
IUPAC Name |
4,6-dimethoxy-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-8-3-9-11(10(4-8)15-2)7(6-13)5-12-9/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEFWOMNEXJDKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CN2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethoxy-1H-indole-3-carbaldehyde |
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